5'-DMT-Ac-rC

Description

Theoretical Frameworks for Chemical Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is predominantly achieved through solid-phase synthesis using the phosphoramidite (B1245037) method. wikipedia.orgencyclopedia.pub This elegant and highly efficient process builds the RNA chain sequentially in the 3' to 5' direction while it is anchored to a solid support, such as controlled-pore glass (CPG). wikipedia.orgslideshare.net

The synthesis is a cyclical process involving four key steps:

Deprotection (Detritylation): The cycle begins with the removal of an acid-labile 5'-hydroxyl protecting group, most commonly the 4,4'-dimethoxytrityl (DMT) group, from the support-bound nucleoside. atdbio.com This exposes the 5'-hydroxyl for the subsequent reaction.

Coupling: The next protected nucleoside monomer, in the form of a phosphoramidite, is activated (e.g., with an azole catalyst) and coupled to the newly exposed 5'-hydroxyl group of the growing chain. wikipedia.orgcaymanchem.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in shorter, undesired sequences, they are permanently blocked or "capped," often using acetic anhydride. horizondiscovery.com

Oxidation: The newly formed phosphite (B83602) triester linkage between the nucleosides is unstable. It is oxidized to a more stable phosphotriester linkage, typically using an iodine-water solution. horizondiscovery.com

This four-step cycle is repeated for each nucleotide to be added to the sequence. encyclopedia.pub Once the entire sequence is assembled, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate (B84403) backbone and the nucleobases are removed to yield the final, functional RNA molecule.

The Foundational Significance of Ribonucleic Acid Modifications in Biological Systems

Ribonucleic acid is not merely a simple chain of four canonical bases. In biological systems, RNA molecules are extensively decorated with over 180 distinct chemical modifications, creating a layer of information beyond the genetic sequence known as the "epitranscriptome". researchgate.netgenome.gov These modifications are critical for the proper functioning of the cell, influencing nearly every aspect of RNA's life cycle. nih.gov

Key functions of natural RNA modifications include:

Structural Stabilization: Modifications can fine-tune the structure of RNA molecules. For example, modifications in ribosomal RNA (rRNA) are essential for maintaining the proper three-dimensional architecture of the ribosome, the cellular machinery for protein synthesis. genome.gov

Modulating Interactions: Chemical alterations can change how RNA interacts with proteins and other nucleic acids. N6-methyladenosine (m6A), the most abundant modification in messenger RNA (mRNA) in eukaryotes, is recognized by specific "reader" proteins that can dictate the RNA's fate. frontiersin.orgnih.gov

Regulating Gene Expression: Modifications profoundly impact gene expression by affecting mRNA stability, splicing, transport, and translation efficiency. nih.govfrontiersin.org For instance, modifications in the anticodon loop of transfer RNA (tRNA) are crucial for the accuracy and speed of protein translation. researchgate.net

Dysregulation of these modification patterns has been linked to a wide range of human diseases, including cancers, metabolic disorders, and neurological conditions, highlighting their biomedical importance. researchgate.netnih.gov

Overview of 5'-DMT-Ac-rC as a Strategic Chemical Precursor in Oligoribonucleotide Synthesis

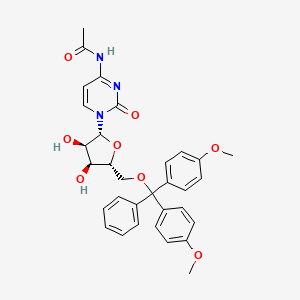

The compound this compound is a chemically modified ribonucleoside that serves as a key building block for the synthesis of RNA. Its full chemical name is typically N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-cytidine , often with an additional protecting group on the 2'-hydroxyl position, such as an acetyl (Ac) group, making it N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-acetyl-cytidine. Each component of this molecule is strategically chosen to fulfill a specific role during the demanding process of solid-phase synthesis.

5'-DMT (Dimethoxytrityl) Group: This bulky group is attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to serve as a temporary "gatekeeper." It protects the 5'-hydroxyl during phosphoramidite activation and other chemical steps but can be selectively and efficiently removed with a mild acid to allow the next nucleotide to be added to the chain. atdbio.comresearchgate.net

Ac (Acetyl) Group on the Nucleobase: The exocyclic amine (N4) of the cytosine base is reactive and must be protected to prevent it from participating in unwanted side reactions during synthesis. The acetyl (Ac) group serves this purpose and is typically removed during the final deprotection step. researchgate.net

rC (ribocytidine): This is the core ribonucleoside, composed of the cytosine base and the ribose sugar, which will become part of the final RNA sequence.

2'-Hydroxyl Protecting Group (e.g., Acetyl): The presence of the 2'-hydroxyl group is the defining feature of RNA and its greatest synthetic challenge. This group must be protected throughout the synthesis to prevent chain branching and degradation. The 2'-O-acetyl group is one such protector. It must be stable enough to survive the entire synthesis cycle but removable at the end without damaging the delicate RNA product. oup.com

When prepared for synthesis, this protected nucleoside is converted into a phosphoramidite, making it a reactive monomer ready for incorporation into a growing oligonucleotide chain. caymanchem.com

Table 1: Physicochemical Properties of a Representative this compound Compound Note: The exact properties can vary depending on the specific protecting group at the 2'-position. The data below is for N4-Acetyl-5'-O-DMT-cytidine.

| Property | Value | Source |

| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-cytidine | biosynth.com |

| Molecular Formula | C32H33N3O8 | biosynth.com |

| Molecular Weight | 587.63 g/mol | biosynth.com |

| CAS Number | 121058-82-0 | biosynth.com |

Historical Context and Evolution of Protected Ribonucleoside Building Blocks

The chemical synthesis of RNA has historically been far more challenging than that of DNA, primarily due to the reactive 2'-hydroxyl group on the ribose sugar. oup.com Early methods were often inefficient and limited to very short sequences. The development of robust protecting groups for the 2'-hydroxyl function was the critical breakthrough that enabled modern, automated RNA synthesis. nih.gov

The evolution of these protecting groups reflects a continuous search for the ideal balance of stability and lability:

Early Acyl and Acetal Groups: Initial strategies employed protecting groups like acetyl (Ac) and tetrahydropyranyl (THP). glenresearch.com While functional, these groups were often not perfectly stable to the conditions of the synthesis cycle, particularly the acidic detritylation step, leading to low yields and side reactions. glenresearch.comacs.org

The TBDMS Era: The introduction of the tert-butyldimethylsilyl (TBDMS) group by Ogilvie and coworkers was a major advancement. glenresearch.com TBDMS is stable to both acidic and basic conditions used during the synthesis cycle and can be cleanly removed at the end using a fluoride (B91410) source. glenresearch.com For many years, 2'-O-TBDMS chemistry was the gold standard and the basis for most commercially available RNA monomers. glenresearch.com

Advanced Silyl (B83357) and Acetal Groups: Despite its success, TBDMS chemistry has limitations, including relatively slow coupling times. This spurred the development of next-generation protecting groups. The TOM (tri-iso-propylsilyloxymethyl) group offered faster coupling kinetics and was fully compatible with existing methods. glenresearch.comglenresearch.com Concurrently, advanced acetal-based groups like Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl) and ACE (bis(2-acetoxyethoxy)methyl) were developed to offer alternative deprotection strategies and improved performance characteristics. horizondiscovery.comoup.comglenresearch.com

The 2'-O-acetyl group, as part of the compound , represents one of the earlier strategies. While largely superseded by more advanced groups like TBDMS and TOM for high-fidelity synthesis of long oligomers, acyl protecting groups are still relevant in specific synthetic contexts and serve as a foundational concept in the history of RNA chemistry.

Table 2: Comparison of Common 2'-Hydroxyl Protecting Groups in RNA Synthesis

| Protecting Group | Abbreviation | Key Features | Deprotection Condition |

| tert-Butyldimethylsilyl | TBDMS | Gold standard for many years; stable but can have slower coupling kinetics. | Fluoride ion (e.g., TBAF) |

| Tri-iso-propylsilyloxymethyl | TOM | Improved coupling kinetics compared to TBDMS; compatible with TBDMS chemistry. | Fluoride ion |

| Bis(2-acetoxyethoxy)methyl | ACE | Used with a different 5'-protecting group (silyl ether); allows for very mild final deprotection. | Mild acid (pH ~3.8) |

| 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl | Fpmp | Acetal-based group with high acid stability during synthesis. | Aqueous acid (pH 2) |

| Acetyl | Ac | An early-generation acyl group; labile and can be prone to migration. | Mildly basic (ammonolysis) |

Table of Compounds

| Abbreviation/Shorthand | Full Chemical Name |

| This compound | N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-cytidine (with a 2'-protecting group) |

| DMT | 4,4'-Dimethoxytrityl |

| Ac | Acetyl |

| rC | ribocytidine |

| CPG | Controlled-Pore Glass |

| m6A | N6-methyladenosine |

| TBDMS | tert-Butyldimethylsilyl |

| TOM | Tri-iso-propylsilyloxymethyl |

| ACE | Bis(2-acetoxyethoxy)methyl |

| Fpmp | 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl |

| THP | Tetrahydropyranyl |

| TBAF | Tetrabutylammonium (B224687) fluoride |

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)/t26-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGZOMSSIQDMD-PYYPWFDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Dmt Ac Rc and Its Strategic Integration into Oligoribonucleotide Assembly

Comprehensive Analysis of Protecting Group Chemistry in Ribonucleoside Synthesis

The synthesis of RNA is significantly more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. glenresearch.com This additional reactive site necessitates a sophisticated protecting group strategy to prevent unwanted side reactions and ensure the integrity of the growing oligonucleotide chain. glenresearch.comumich.edu The choice of protecting groups for the 5'-hydroxyl, the exocyclic amine of the nucleobase, and the 2'-hydroxyl is critical and must be orthogonal, allowing for their selective removal at different stages of the synthesis and deprotection process. umich.edugoogle.com

Rational Design and Application of 5'-Dimethoxytrityl (DMT) Protection for Primary Hydroxyl Groups

The 5'-hydroxyl group of a nucleoside is a primary alcohol, making it the most reactive of the hydroxyl groups. umich.eduglenresearch.com To control the direction of oligonucleotide chain elongation in the 3' to 5' direction, the 5'-hydroxyl is protected with a 4,4'-dimethoxytrityl (DMT) group. sigmaaldrich.comatdbio.com This bulky protecting group offers several advantages in solid-phase synthesis.

The DMT group is introduced with high regioselectivity for the 5'-hydroxyl. umich.edu It is stable to the basic conditions used for coupling and capping steps but can be readily and quantitatively removed under mild acidic conditions, typically with trichloroacetic acid (TCA) in a non-aqueous solvent like dichloromethane. sigmaaldrich.comatdbio.com This deprotection step, known as detritylation, regenerates the free 5'-hydroxyl, which is then ready to react with the incoming phosphoramidite (B1245037) monomer in the next coupling cycle. sigmaaldrich.com

A key feature of the DMT group is the formation of a bright orange-colored DMT carbocation upon cleavage, which absorbs light at approximately 495 nm. atdbio.com The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time. atdbio.com Furthermore, the hydrophobicity imparted by the terminal 5'-DMT group is often exploited in the purification of the final full-length oligonucleotide from shorter, failure sequences. umich.edu

Strategic Employment of N4-Acetyl Protection for the Cytidine (B196190) Nucleobase

The exocyclic amine of cytidine is nucleophilic and can undergo undesirable side reactions during the phosphitylation and coupling steps of oligonucleotide synthesis. To prevent this, it is protected with an acyl group. While benzoyl protection is common, N4-acetyl (Ac) protection is often preferred for cytidine. d-nb.info

The acetyl group provides sufficient protection for the exocyclic amine during synthesis. A significant advantage of using N4-acetyl protection, particularly in the synthesis of modified RNAs, is its compatibility with milder deprotection conditions. d-nb.infochemrxiv.org For instance, in the synthesis of RNAs containing sensitive modifications like N4-acetylcytidine (ac4C), which itself is the modification of interest, standard deprotection methods using nucleophilic bases would cleave the acetyl group. nih.govoup.com Therefore, specialized, non-nucleophilic deprotection strategies are required to retain the desired modification. chemrxiv.orgnih.gov The use of N4-acetyl protection on the building block can be part of a broader strategy to ensure the integrity of the final product. d-nb.info

Critical Role of 2'-O-tert-Butyldimethylsilyl (TBDMS) Protection in Ribose Selectivity and RNA Synthesis Integrity

The presence of the 2'-hydroxyl group in ribonucleosides presents a major challenge in RNA synthesis. glenresearch.com This group must be protected to prevent several issues, including:

Phosphoramidite migration: The phosphoramidite group at the 3'-position can migrate to the 2'-position. glenresearch.com

Chain cleavage: During synthesis and deprotection, the unprotected 2'-hydroxyl can attack the adjacent phosphodiester linkage, leading to chain scission. glenresearch.com

Isomerization: The 2'-hydroxyl can interfere with the proper 3'-5' phosphodiester bond formation. google.com

The tert-Butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl in RNA synthesis. glenresearch.comkulturkaufhaus.de It is introduced by reacting the nucleoside with tert-butyldimethylsilyl chloride. d-nb.infonih.gov The TBDMS group is stable to the acidic conditions used for detritylation and the basic conditions of the coupling and capping steps. glenresearch.com However, its steric bulk can slow down the coupling reaction, often necessitating the use of more potent activators compared to DNA synthesis. google.comresearchgate.net

The TBDMS group is removed at the final stage of deprotection using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). glenresearch.comumich.edu This fluoride-mediated deprotection is orthogonal to the acid-labile DMT group and the base-labile protecting groups on the nucleobase and phosphate (B84403) backbone.

Orthogonal Deprotection Strategies for Complex Ribonucleic Acid Constructs

The successful synthesis of complex RNA molecules, especially those containing sensitive modifications, relies on an orthogonal deprotection strategy. umich.edugoogle.com This means that the different protecting groups can be removed selectively without affecting others.

A typical deprotection sequence for an RNA oligonucleotide synthesized using DMT, acetyl, and TBDMS protecting groups is as follows:

Cleavage from the solid support and removal of base and phosphate protecting groups: This is typically achieved using a mixture of aqueous ammonia (B1221849) and ethanol (B145695) or aqueous methylamine (B109427). umich.eduumich.edu These conditions also remove the cyanoethyl protecting groups from the phosphate backbone.

Removal of the 2'-O-TBDMS groups: This is accomplished by treatment with a fluoride reagent like TBAF or TEA·3HF. glenresearch.comumich.edu

Purification: The final deprotected oligonucleotide is then purified, often by HPLC.

For highly sensitive RNA constructs, alternative strategies are employed. For instance, photolabile protecting groups or linkers that are cleaved by light can be used, offering another layer of orthogonality. umich.edubiorxiv.org Bio-orthogonal "click" chemistry has also been utilized for the purification of long RNA strands, where the full-length product is selectively tagged and captured. biorxiv.org The development of protecting groups that are all cleaved under a single set of mild, non-nucleophilic conditions, such as fluoride-labile groups for both the nucleobase and the linker, represents a significant advancement for the synthesis of sensitive RNAs. chemrxiv.org

Phosphoramidite Synthesis Protocols for 5'-DMT-Ac-rC Derivatives

The conversion of the protected nucleoside into a phosphoramidite monomer is a critical step for its use in automated solid-phase synthesis. This involves the phosphitylation of the free 3'-hydroxyl group.

The synthesis of the 5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine phosphoramidite begins with cytidine. d-nb.info The 5'-hydroxyl is protected with DMT chloride, followed by acetylation of the N4-amino group. d-nb.info The 2'-hydroxyl is then silylated using TBDMS chloride. d-nb.info Finally, the 3'-hydroxyl is phosphitylated using a phosphitylating agent like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a weak base. d-nb.info

Catalyst Systems for Phosphitylation Reactions (e.g., Tetrazole, DCI, BTT)

The coupling of a phosphoramidite monomer to the free 5'-hydroxyl of the growing oligonucleotide chain is not a spontaneous reaction and requires activation by a catalyst. glenresearch.com These activators are typically weak acids that play a dual role. glenresearch.com

The proposed mechanism involves protonation of the diisopropylamino group of the phosphoramidite by the activator, making it a better leaving group. glenresearch.comglenresearch.com The conjugate base of the activator then acts as a nucleophile, attacking the phosphorus atom and displacing the diisopropylamine (B44863) to form a highly reactive intermediate. glenresearch.com This intermediate is then rapidly attacked by the 5'-hydroxyl of the growing oligonucleotide chain to form the desired phosphite (B83602) triester linkage. glenresearch.com

Several activators have been developed and are used in oligonucleotide synthesis, each with its own advantages:

1H-Tetrazole: This was one of the first and most widely used activators. glenresearch.com It is acidic enough to cause some detritylation of the monomer in solution, which can lead to the formation of dimer phosphoramidites and n+1 impurities in the final product. glenresearch.comglenresearch.com Its solubility in acetonitrile (B52724) is also limited. glenresearch.com

4,5-Dicyanoimidazole (B129182) (DCI): DCI is less acidic but more nucleophilic than tetrazole. glenresearch.com This leads to a faster coupling rate. glenresearch.com It is also more soluble in acetonitrile, allowing for higher concentrations to be used. glenresearch.com DCI is a popular choice for large-scale synthesis. glenresearch.com

5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These are more acidic derivatives of tetrazole that also exhibit enhanced nucleophilicity. glenresearch.comrsc.org They are highly efficient activators, particularly for the sterically hindered 2'-O-TBDMS protected RNA phosphoramidites, and are often recommended for general-purpose synthesis. kulturkaufhaus.deglenresearch.comchemie-brunschwig.ch

Optimization of Reaction Conditions for High-Yield Synthesis

Key parameters that are systematically optimized include:

Temperature: Reaction kinetics are highly dependent on temperature. Finding an optimal temperature ensures a reasonable reaction rate without promoting side reactions or degradation of sensitive functional groups.

Solvents: The choice of solvent is critical for dissolving reactants and influencing reaction pathways. Anhydrous conditions are typically essential to prevent unwanted hydrolysis.

Catalysts: Both the type and concentration (catalyst loading) of catalysts can dramatically affect reaction times and yields. researchgate.netresearchgate.net For instance, in related syntheses, different bases or Lewis acids are screened to find the most effective promoter for a specific transformation. researchgate.net

Reactant Stoichiometry: The molar ratios of the starting nucleoside, protecting group reagents, and catalysts are adjusted to drive the reaction to completion and minimize the formation of byproducts.

The goal of this optimization is to develop a robust and scalable process that consistently produces this compound of a quality suitable for its subsequent conversion into a phosphoramidite building block for oligonucleotide synthesis. whiterose.ac.ukresearchgate.net

Table 1: Key Parameters for Optimization in Protected Nucleoside Synthesis

| Parameter | Variable Factors | Objective |

|---|---|---|

| Temperature | -20°C to 100°C | Maximize reaction rate, minimize degradation |

| Solvent | Acetonitrile, Dichloromethane, Pyridine | Ensure reactant solubility, prevent side reactions |

| Catalyst | DMAP, Triethylamine, Lewis Acids | Increase reaction speed, improve yield |

| Reaction Time | Minutes to hours | Achieve complete conversion without byproduct formation |

Solid-Phase Oligoribonucleotide Synthesis Utilizing this compound Phosphoramidites

The phosphoramidite method is the universally accepted standard for the chemical synthesis of oligonucleotides, prized for its high efficiency and amenability to automation. danaher.com In this process, a this compound phosphoramidite monomer (where a phosphoramidite group has been added to the 3'-hydroxyl position) is sequentially coupled to a growing RNA chain that is covalently attached to a solid support, such as Controlled Pore Glass (CPG). atdbio.combiotage.co.jp The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle. biotage.co.jp

Detritylation Mechanisms and Kinetic Considerations in Acidic Environments

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support. This step, known as detritylation, exposes the 5'-hydroxyl group for the subsequent coupling reaction. danaher.comatdbio.com The reaction is typically carried out using a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous, non-polar solvent like dichloromethane. umich.edu

Quantitative Monitoring of Coupling Efficiency via Spectrophotometric Analysis of the Trityl Cation

A key advantage of using the DMT group is the ability to monitor the efficiency of each synthesis cycle in real-time. umich.edu Upon cleavage in acid, the DMT group forms a stable dimethoxytrityl carbocation (DMT+), which has a characteristic intense orange color and a strong absorbance maximum at approximately 495-498 nm. metabion.comgoogle.com

The intensity of this color, measured by a UV spectrophotometer, is directly proportional to the number of DMT molecules released. metabion.com This quantity corresponds to the number of chains that were successfully coupled in the preceding step. By comparing the absorbance of the trityl cation released after each coupling step, the stepwise coupling efficiency can be accurately calculated. metabion.comglenresearch.com This quantitative feedback is invaluable for troubleshooting, allowing for the immediate detection of any issues with reagents or instrument function that might lead to a drop in efficiency. glenresearch.com A consistently high coupling efficiency (typically >99%) is essential for producing a high yield of the desired full-length oligonucleotide.

Activation and Nucleophilic Coupling Reactions to the Elongating Oligonucleotide Chain

Following detritylation and a washing step to remove the acid, the this compound phosphoramidite monomer is delivered to the reaction column along with an activator. atdbio.comumich.edu The activator is a weak acid, with 1H-tetrazole being the traditional choice. glenresearch.com Its role is twofold: it protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group, and acts as a nucleophilic catalyst. glenresearch.comoup.com More effective activators, such as 4,5-dicyanoimidazole (DCI) or 5-(ethylthio)-1H-tetrazole (ETT), are often preferred for RNA synthesis to overcome the steric hindrance from the 2'-hydroxyl protecting group and achieve faster, more efficient coupling. glenresearch.comgoogle.com

The activated phosphoramidite intermediate is highly reactive. umich.edu The now-free 5'-hydroxyl group of the support-bound oligonucleotide chain performs a nucleophilic attack on the phosphorus atom of the activated monomer. atdbio.com This reaction forms a new, trivalent phosphite triester linkage, extending the oligonucleotide chain by one residue. umich.edu

Table 2: Comparison of Common Activators in Oligonucleotide Synthesis

| Activator | pKa | Key Characteristics |

|---|---|---|

| 1H-Tetrazole | 4.8 | Traditional standard; acts as both acid and nucleophile. glenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | More acidic "turbo" activator, popular for RNA synthesis. glenresearch.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic; increases coupling rate. glenresearch.comoup.com |

Mechanistic Insights into Capping Procedures for Unreacted Hydroxyl Groups

Despite using a large excess of the phosphoramidite monomer, the coupling reaction may not achieve 100% efficiency. atdbio.com A small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted. If left unaddressed, these "failure sequences" would be available to couple during the next cycle, ultimately leading to the synthesis of oligonucleotides with internal deletions (n-1 shortmers), which are often difficult to remove during purification. atdbio.comnih.gov

To prevent this, a "capping" step is performed immediately after coupling. wikipedia.org The support-bound material is treated with a mixture of an acylating agent, typically acetic anhydride, and a catalyst, such as N-methylimidazole (NMI), in a solvent like tetrahydrofuran (B95107) (THF) with pyridine. atdbio.com This highly reactive mixture rapidly and permanently acetylates any unreacted 5'-hydroxyl groups, rendering them inert to all subsequent coupling reactions. umich.eduwikipedia.org These capped failure sequences are easily separated from the full-length product after the synthesis is complete.

Oxidation and Sulfurization of Internucleosidic Linkages

The phosphite triester linkage formed during the coupling step is trivalent and unstable under the conditions of the synthesis cycle. umich.eduwikipedia.org It must be converted to a more stable pentavalent phosphorus species. The standard procedure is an oxidation step, which creates the natural phosphodiester backbone. This is typically achieved by treating the support-bound oligonucleotide with a solution of iodine in the presence of water and a weak base like pyridine. wikipedia.orgscribd.com The iodine acts as the oxidizing agent, converting the phosphite triester to a tetracoordinated phosphate triester. wikipedia.org

Alternatively, for the synthesis of therapeutic oligonucleotides such as antisense oligos, the phosphite triester can be converted into a nuclease-resistant phosphorothioate (B77711) linkage. glenresearch.com This is accomplished through a sulfurization step, which substitutes the oxidation step in the cycle. scribd.com Various sulfurizing reagents are available, including the widely used 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) and N,N,N',N'-Tetraethylthiuram disulfide (TETD). wikipedia.orggoogle.com These reagents efficiently transfer a sulfur atom to the phosphorus, yielding the desired phosphorothioate triester linkage. glenresearch.com

Table 3: Common Reagents for Internucleosidic Linkage Modification

| Process | Reagent | Function |

|---|---|---|

| Oxidation | Iodine / Water / Pyridine | Converts phosphite triester to natural phosphate triester. wikipedia.org |

| Sulfurization | Beaucage Reagent | Converts phosphite triester to phosphorothioate triester. glenresearch.comgoogle.com |

| Sulfurization | TETD (Tetraethylthiuram disulfide) | Alternative sulfur-transfer reagent. wikipedia.org |

Cleavage from Solid Supports and Global Deprotection of Oligoribonucleotides

The final stages of solid-phase oligoribonucleotide synthesis, following the sequential addition of phosphoramidite monomers like this compound, involve the release of the newly assembled RNA chain from its solid support and the removal of all protecting groups. This two-part process, known as cleavage and deprotection, is critical for obtaining a biologically active oligonucleotide. biosearchtech.com

The process begins with cleavage, where the ester linkage, typically a succinyl linker, connecting the 3'-end of the oligonucleotide to the solid support (e.g., controlled pore glass or polystyrene) is hydrolyzed. atdbio.comumich.edu This is commonly achieved by treating the support with concentrated aqueous ammonium (B1175870) hydroxide (B78521) at room temperature. biosearchtech.comatdbio.com Concurrently, this treatment initiates the deprotection cascade. The 2-cyanoethyl groups, which protect the phosphate backbone, are rapidly removed via β-elimination. biosearchtech.comharvard.edu

Global deprotection refers to the comprehensive removal of all remaining protecting groups from the nucleobases and the sugar moieties. For an oligonucleotide synthesized using standard phosphoramidites, including this compound, this involves:

Base Protection: The N4-acetyl (Ac) group on cytidine, along with other base protecting groups like benzoyl (Bz) for adenine (B156593) and guanine, are removed. The acetyl group on cytidine is particularly advantageous as it is labile under milder basic conditions compared to traditional protecting groups, which is beneficial for sensitive modified oligonucleotides. harvard.edushigematsu-bio.com The complete removal of these groups typically requires heating the oligonucleotide in the ammonium hydroxide solution. rsc.org A common protocol involves heating at 55°C for several hours. rsc.org

2'-Hydroxyl Protection: In RNA synthesis, the 2'-hydroxyl group is protected, often by a tert-butyldimethylsilyl (TBDMS) group. This silyl (B83357) ether is stable throughout the synthesis cycles but must be removed post-synthesis. Its removal requires a specific fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF), typically in a solvent like DMSO. yale.eduglenresearch.com This step is performed after the initial base-mediated cleavage and deprotection. yale.edu

5'-Terminal Protection: The 5'-dimethoxytrityl (DMT) group is typically left on after synthesis (termed 'DMT-on') to facilitate purification by reversed-phase high-performance liquid chromatography (RP-HPLC). harvard.edushigematsu-bio.com The lipophilic DMT group causes the full-length oligonucleotide to be retained strongly on the column, allowing for separation from shorter, uncapped failure sequences that lack the DMT group. shigematsu-bio.com After purification, the DMT group is removed by treatment with a mild acid, such as aqueous acetic or trichloroacetic acid, to yield the final, fully deprotected oligonucleotide. biosearchtech.comatdbio.com

The specific conditions and duration for cleavage and deprotection must be carefully optimized based on the sequence and any modifications present in the oligonucleotide to prevent degradation of the RNA strand. biosearchtech.com For instance, some sensitive modifications may require milder deprotection strategies, such as using a mixture of aqueous methylamine and ammonia (AMA) or gaseous ammonia, which can significantly reduce deprotection times. biosearchtech.comglenresearch.com

| Protecting Group | Location on Oligonucleotide | Deprotection Reagent | Typical Conditions |

|---|---|---|---|

| Succinyl Linker | Connects 3'-end to solid support | Concentrated Ammonium Hydroxide (NH₄OH) | Room Temperature, 1-2 hours atdbio.com |

| Cyanoethyl | Phosphate Backbone | Concentrated Ammonium Hydroxide (NH₄OH) | Room Temperature, concurrent with cleavage biosearchtech.com |

| N-acyl (e.g., Acetyl, Benzoyl) | Exocyclic amines of A, G, C bases | Concentrated Ammonium Hydroxide (NH₄OH) | 55°C, 4-5 hours rsc.org |

| tert-butyldimethylsilyl (TBDMS) | 2'-Hydroxyl of Ribose | Triethylamine Trihydrofluoride (TEA·3HF) in DMSO | 65°C, ~2.5 hours yale.edu |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Aqueous Acetic Acid or Trichloroacetic Acid | Room Temperature, post-purification biosearchtech.comatdbio.com |

Advanced Synthetic Strategies and Novel Derivatives Incorporating Cytidine Modifications

Site-Specific Incorporation of Modified Cytidines beyond N4-Acetylation (e.g., 5-Hydroxymethylcytidine)

The precise placement of modified nucleosides within an oligonucleotide is essential for studying their biological roles and developing novel functionalities. Beyond the standard N4-acetylcytidine, other cytidine analogs, such as the epigenetic marker 5-hydroxymethylcytidine (B44077) (5-hmC), are of significant interest. nih.govnih.gov The incorporation of 5-hmC into RNA requires the chemical synthesis of a corresponding phosphoramidite building block. nih.gov

The synthesis of a 5-hmC phosphoramidite is more complex than that of standard monomers due to the presence of the additional reactive hydroxymethyl group at the C5 position. nih.govashansenlab.com This requires a multi-step process involving a carefully planned protecting group strategy to ensure that only the desired phosphitylation at the 3'-hydroxyl occurs. For example, the 5-hydroxymethyl group and the N4-exocyclic amine might both be protected with acetyl groups. nih.gov Once the protected 5-hmC phosphoramidite is synthesized, it can be used in automated solid-phase synthesis for site-specific incorporation into an RNA sequence. ashansenlab.comoup.com The deprotection of the resulting oligonucleotide follows standard protocols, which are typically sufficient to remove the acetyl groups from the 5-hydroxymethyl and N4 positions. nih.gov The ability to place 5-hmC and other oxidized derivatives like 5-formylcytidine (B110004) (5-fC) and 5-carboxycytidine (5-caC) at specific sites allows researchers to investigate their impact on RNA structure, function, and interaction with proteins. oup.comuni-muenchen.de

Synthesis of Oligonucleotides with Non-Natural Linkages (e.g., Phosphorothioates)

Modifying the natural phosphodiester backbone of an oligonucleotide is a key strategy for enhancing its therapeutic potential. The most common non-natural linkage is the phosphorothioate (PS) bond, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. genelink.comresearchgate.net This modification is introduced during solid-phase synthesis. Instead of the standard oxidation step (using iodine and water) that converts the phosphite triester to a phosphate triester, a sulfurization step is performed. wikipedia.org

Several sulfurizing reagents are available, including phenylacetyl disulfide (PADS) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), which can achieve high sulfurization efficiency (>99%). nih.govoup.com The introduction of a sulfur atom creates a new chiral center at the phosphorus, resulting in a mixture of two diastereomers (Rp and Sp) at each linkage. wikipedia.org These diastereomers can have different properties, including varying susceptibility to nuclease digestion. synoligo.com Phosphorothioate linkages can be introduced throughout the entire oligonucleotide or strategically placed at the 3'- and 5'-ends to protect against exonuclease degradation. biosyn.com

| Characteristic | Phosphodiester Linkage | Phosphorothioate Linkage |

|---|---|---|

| Structure | P-O | P-S (non-bridging) genelink.com |

| Charge | Anionic | Anionic google.com |

| Chirality at Phosphorus | Achiral | Chiral (Rp and Sp diastereomers) wikipedia.org |

| Nuclease Susceptibility | High genelink.com | Low (Enhanced Resistance) researchgate.net |

| Synthesis Step | Oxidation (e.g., I₂, H₂O) | Sulfurization (e.g., PADS, EDITH) nih.govoup.com |

Development of Modified RNA with Enhanced Nuclease Resistance

A major obstacle for the in vivo application of RNA is its rapid degradation by cellular nucleases. genelink.comsynoligo.com To overcome this, various chemical modifications have been developed to enhance nuclease resistance and prolong the half-life of RNA molecules. synoligo.com

The phosphorothioate (PS) backbone modification is a cornerstone of this strategy, as it significantly inhibits degradation by both endonucleases and exonucleases. researchgate.netbiosyn.com However, relying solely on PS linkages can sometimes lead to reduced binding affinity for the target sequence. genelink.com Therefore, a combination of modifications is often employed to create highly stable and effective oligonucleotides. chemie-brunschwig.ch

These "chimeric" designs often include:

2'-Sugar Modifications: Modifying the 2'-position of the ribose sugar, for example with 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) groups, provides substantial resistance to nucleases and can also increase binding affinity to the target RNA. mdpi.comnih.gov

Locked Nucleic Acids (LNA): These are bicyclic RNA analogs where the ribose sugar is "locked" in a rigid conformation by a methylene (B1212753) bridge. This modification confers exceptional nuclease resistance and dramatically increases thermal stability and binding affinity. synoligo.commdpi.com

By strategically combining backbone modifications like phosphorothioates with sugar modifications such as 2'-OMe or LNA, it is possible to create robust RNA molecules that retain high target specificity while being highly resistant to enzymatic degradation, making them suitable for a wide range of therapeutic applications. chemie-brunschwig.chmdpi.com

| Modification Type | Example | Effect on Nuclease Resistance |

|---|---|---|

| Backbone Modification | Phosphorothioate (PS) | High resistance to endo- and exonucleases. researchgate.net |

| 2'-Sugar Modification | 2'-O-Methyl (2'-OMe) | Increases resistance by modifying the ribose sugar. mdpi.com |

| 2'-Fluoro (2'-F) | Enhances stability and nuclease resistance. mdpi.com | |

| Bridged Nucleic Acid | Locked Nucleic Acid (LNA) | Exceptional resistance due to rigid conformation. synoligo.com |

| Backbone Replacement | Morpholino | Highly resistant due to non-ionic morpholine (B109124) ring backbone. synoligo.com |

Applications of 5 Dmt Ac Rc Derived Oligonucleotides in Contemporary Academic Research

Construction of Functional RNA Oligonucleotides for Mechanistic Investigations

The precise control over sequence and chemical modification afforded by solid-phase synthesis enables the construction of a wide array of functional RNA molecules for detailed mechanistic studies.

Ribozymes, or catalytic RNAs, and deoxyribozymes (DNA enzymes) are nucleic acid molecules with enzymatic activity. The chemical synthesis of these molecules allows for the site-specific incorporation of modified nucleotides to probe their catalytic mechanisms. d-nb.infonih.gov For instance, researchers have synthesized N4-acetylated 3-methylcytidine (B1283190) phosphoramidites to investigate the role of this modification in RNA-cleaving deoxyribozymes. d-nb.info The synthesis of these complex molecules relies on the availability of high-quality phosphoramidite (B1245037) building blocks, including those derived from 5'-DMT-Ac-rC, to assemble the precise sequences required for catalytic function. uni-wuerzburg.de

Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to a wide range of target molecules with high affinity and specificity. nih.gov They are often identified through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). mdpi.com Once a promising aptamer sequence is identified, chemical synthesis allows for its large-scale production and the introduction of modifications to enhance its properties. nih.govnih.gov The use of phosphoramidites like this compound is fundamental to constructing the RNA aptamers used in various sensing and therapeutic applications. thno.org

Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can trigger the degradation of specific messenger RNA (mRNA) molecules, leading to gene silencing. researchgate.net The chemical synthesis of siRNAs allows for precise control over their sequence and the incorporation of chemical modifications to improve their stability, delivery, and efficacy. rsc.orgsigmaaldrich.com Phosphoramidites such as this compound are essential for the assembly of the RNA strands that constitute these powerful research tools for studying gene function. google.com

Antisense oligonucleotides (ASOs) are single-stranded DNA or RNA molecules designed to bind to a specific mRNA sequence and modulate its function, often by inhibiting translation or promoting its degradation. researchgate.netmedchemexpress.com Chemical synthesis is the primary method for producing ASOs, enabling the incorporation of various chemical modifications to enhance their nuclease resistance, binding affinity, and pharmacokinetic properties. acs.orgunife.it The synthesis of RNA-based ASOs relies on phosphoramidite building blocks, including this compound, to construct the desired antisense sequence. unife.it

The CRISPR-Cas system has emerged as a revolutionary tool for genome editing. nih.govaddgene.org This system utilizes a guide RNA (gRNA) to direct the Cas endonuclease to a specific target DNA sequence, where it introduces a double-strand break. innovativegenomics.orgsynthego.com The gRNA is typically a single-guide RNA (sgRNA) that combines the features of the natural CRISPR RNA (crRNA) and trans-activating CRISPR RNA (tracrRNA). nih.gov The chemical synthesis of these sgRNAs provides a rapid and efficient way to generate high-purity guides for various gene editing applications. idtdna.com The assembly of these crucial RNA components is made possible by the use of phosphoramidite monomers, including this compound.

Design and Synthesis of Antisense Oligonucleotides (ASOs) for Transcriptional Control Studies

Integration into Chemically Modified Nucleic Acid Probes

The versatility of phosphoramidite chemistry extends to the creation of chemically modified nucleic acid probes for a wide range of applications. By incorporating modified bases or functional groups, researchers can design probes with enhanced properties for detecting and analyzing nucleic acids. The 5'-DMT group itself can be used as a hydrophobic handle for the purification of synthetic oligonucleotides. wikipedia.orgnih.gov Furthermore, phosphoramidite reagents can be used to introduce various modifications at the 5'-terminus of an oligonucleotide, such as fluorescent dyes or biotin (B1667282), to create probes for use in techniques like DNA sequencing and non-radioactive hybridization assays. acs.orgglenresearch.com The solid-phase synthesis approach allows for the efficient production of these custom-designed probes. researchgate.net

Synthesis of Probes for RNA Epigenetics Research (e.g., detection of 5-methylcytosine (B146107), 5-hydroxymethylcytosine)

The field of RNA epigenetics investigates how chemical modifications to RNA molecules regulate gene expression and cellular function, analogous to DNA epigenetics. cd-genomics.cominstitut-curie.org Two key modifications of cytidine (B196190) in RNA are 5-methylcytosine (m5C) and 5-hydroxymethylcytosine (B124674) (5hmC). nih.govimrpress.com The development and validation of methods to detect and map these modifications across the transcriptome rely heavily on the availability of synthetic RNA probes containing these specific bases at defined positions. nih.gov

Chemical synthesis using phosphoramidite chemistry is the primary method to create these essential probes. nih.gov Researchers synthesize short RNA oligonucleotides that are identical in sequence to a target RNA but incorporate the modified nucleoside, such as 5hmC, during the synthesis process. To achieve this, a specialized phosphoramidite building block for the modified base is required. For instance, a study on the synthesis of 5-hydroxymethylcytidine-modified RNA utilized a 5'-(DMT)-5-(acetyloxymethyl)-N4-acetyl-rC phosphoramidite. nih.govthieme-connect.com The use of an acetyl group to protect the reactive 5-hydroxymethyl moiety proved effective, as it was readily removed under standard deprotection conditions following oligonucleotide synthesis. thieme-connect.com

These synthetic probes serve several critical functions:

Method Validation: They act as positive controls to confirm that a new detection technique can correctly identify the epigenetic mark.

Antibody Screening: They are used to test the specificity and affinity of antibodies developed to recognize m5C or 5hmC in RNA.

Sequencing Standards: In techniques like bisulfite sequencing, which is used to detect m5C, synthetic standards help calibrate the analysis and determine the efficiency of the chemical conversion that distinguishes cytosine from 5-methylcytosine. nih.govnanoporetech.com

The ability to generate high-quality modified RNA probes through chemical synthesis is therefore indispensable for advancing the study of the "epitranscriptome". nih.gov

| Epigenetic Mark | Required Phosphoramidite Building Block (Example) | Research Application |

|---|---|---|

| 5-methylcytosine (m5C) | 5'-DMT-2'-O-TBDMS-5-methyl-N4-acetyl-rC-CE Phosphoramidite | Positive controls for m5C detection methods; studies of m5C reader proteins. nih.govresearchgate.net |

| 5-hydroxymethylcytosine (5hmC) | 5'-DMT-2'-O-TBDMS-5-(acetyloxymethyl)-N4-acetyl-rC-CE Phosphoramidite | Synthesis of probes to identify 5hmC-processing enzymes; development of high-throughput sequencing methods for 5hmC. nih.govthieme-connect.com |

Development of Bioconjugated Oligonucleotides for Affinity and Imaging Studies (e.g., fluorescent labels, biotin tags)

Oligonucleotides synthesized using a foundation of standard monomers like this compound can be readily functionalized with a variety of molecular tags for biochemical and cellular studies. This process, known as bioconjugation, typically involves the use of special phosphoramidites that carry the desired label, which are incorporated at specific sites, often the 5' or 3' terminus, during synthesis. ub.edu

Biotin Tags for Affinity Studies: Biotin is a vitamin that forms an exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. By incorporating a biotin phosphoramidite at the end of an oligonucleotide synthesis, a biotin tag is covalently attached to the RNA molecule. bioneer.combiosearchtech.com This "biotinylation" is a cornerstone of many affinity-based applications:

Pull-Down Assays: A biotinylated RNA probe can be immobilized on streptavidin-coated beads. When incubated with a cell lysate, this complex can selectively "pull down" proteins or other nucleic acids that bind to the RNA probe, allowing for the identification of interaction partners. shigematsu-bio.com

Immobilization on Surfaces: Biotinylated oligonucleotides can be attached to streptavidin-coated biosensors or microarrays to study binding kinetics and screen for interacting molecules. glenresearch.com Many biotin phosphoramidites are designed with a DMT group, which facilitates the purification of the final labeled oligonucleotide using reverse-phase (RP) cartridge chromatography. biosearchtech.comglenresearch.com

Fluorescent Labels for Imaging Studies: Fluorescent dyes can be attached to oligonucleotides using dye-conjugated phosphoramidites. medchemexpress.com These fluorescently labeled RNAs are powerful tools for visualizing nucleic acids and their interactions.

Fluorescence In Situ Hybridization (FISH): Labeled probes are used to bind to complementary RNA sequences within fixed cells, allowing researchers to visualize the subcellular localization of specific transcripts. bioneer.com

FRET Studies: By labeling an oligonucleotide with two different dyes (a donor and an acceptor), one can perform Fluorescence Resonance Energy Transfer (FRET) experiments. thermofisher.com FRET is sensitive to the distance between the two dyes and can be used to monitor conformational changes in the RNA structure during folding or upon binding to a ligand. thermofisher.com

| Tag/Label | Type of Phosphoramidite | Primary Research Application |

|---|---|---|

| Biotin | 5'-Biotin Phosphoramidite | Affinity purification, pull-down assays, surface immobilization. shigematsu-bio.comglenresearch.com |

| Fluorescein (FAM) | 6-Fluorescein Phosphoramidite | Fluorescence imaging (FISH), fragment analysis, FRET donor. medchemexpress.com |

| Cyanine Dyes (e.g., Cy3, Cy5) | Cy3 or Cy5 Phosphoramidite | FRET pairs, multi-color FISH, microarray labeling. medchemexpress.com |

| Cholesterol | Cholesterol-TEG Phosphoramidite | Improving cellular uptake and membrane association. medchemexpress.com |

Structural Biology and Biophysical Characterization of Nucleic Acids

Understanding the biological function of an RNA molecule requires detailed knowledge of its three-dimensional structure and dynamic behavior. Chemical synthesis of oligonucleotides is an enabling technology for the two primary methods of high-resolution structural biology: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.gov

Preparation of Oligonucleotides for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that allows for the determination of nucleic acid structures and dynamics in solution, an environment that closely mimics physiological conditions. uchicago.edu A major prerequisite for NMR studies is the availability of large quantities (milligrams) of highly pure (>95%) RNA samples. nih.gov While enzymatic methods can be used, chemical synthesis using phosphoramidites like this compound offers unparalleled control over the sequence and the ability to introduce specific labels.

A key advantage of chemical synthesis for NMR is the ability to incorporate stable isotopes, such as ¹³C and ¹⁵N, at specific atomic positions within the RNA molecule. medchemexpress.com This is achieved by using phosphoramidite precursors that have been synthesized from isotopically enriched starting materials. Isotopic labeling helps to simplify otherwise complex NMR spectra and is often essential for solving the structures of larger RNA molecules. uchicago.edu The precise, automated nature of the synthesis ensures that the resulting RNA is homogenous, a critical requirement for obtaining high-quality NMR data. nih.gov

Crystallization of Nucleic Acid Structures for X-ray Diffraction Analysis

X-ray crystallography can provide atomic-resolution snapshots of molecular structures, revealing intricate details of RNA architecture. nih.govnih.gov The major bottleneck in this method is obtaining well-ordered crystals of the molecule of interest. Chemical synthesis provides the pure, sequence-defined RNA molecules necessary for crystallization screening. acs.org

The ability to control the exact sequence allows researchers to design RNA constructs that are more amenable to crystallization. This can involve synthesizing self-complementary sequences that form duplexes or engineering RNA motifs into known crystallizable scaffolds, such as the sarcin/ricin loop from ribosomal RNA. acs.org Furthermore, chemical synthesis allows for the site-specific incorporation of heavy atoms (e.g., via brominated or iodinated nucleosides) or other modifications. acs.org These heavy-atom derivatives are crucial for solving the "phase problem" in crystallography, which is a necessary step in calculating the final electron density map and determining the structure. The crystal structure of a 2'-azido modified RNA, for example, was made possible by the chemical synthesis of oligonucleotides containing the modified building blocks. acs.org

Investigating RNA Folding, Dynamics, and Ligand Interactions

The folding of a linear RNA chain into a specific, functional three-dimensional structure is a complex process fundamental to its biological activity. researchgate.net Chemically synthesized oligonucleotides are invaluable tools for dissecting this process and studying how RNA interacts with other molecules, such as proteins, small-molecule drugs, and metal ions. nih.govalbany.edu

By synthesizing a series of oligonucleotides with systematic mutations, researchers can identify which nucleotides are critical for maintaining the correct fold or for binding to a specific ligand. The thermodynamic stability of these different RNA structures can be precisely measured using techniques like UV thermal denaturation. acs.org

Furthermore, site-specific incorporation of biophysical probes, such as fluorescent nucleoside analogs, allows for real-time monitoring of RNA dynamics. nih.gov For instance, a probe's fluorescence might change upon a conformational shift in the RNA or upon the binding of a ligand, providing quantitative data on these molecular events. nih.govalbany.edu These approaches, which combine custom synthesis with biophysical techniques, are essential for building comprehensive models of RNA structure-function relationships.

Enzymatic Interactions and Molecular Recognition Studies

RNA molecules in the cell are constantly interacting with a host of enzymes that synthesize, process, modify, and degrade them. Synthetic oligonucleotides serve as precisely defined substrates to study these interactions and uncover the mechanisms of molecular recognition by RNA-binding enzymes. glenresearch.com

By using chemically synthesized RNA of a specific length and sequence, researchers can perform quantitative kinetic assays on enzymes like nucleases (e.g., RNase H), ligases, and RNA-modifying enzymes (e.g., methyltransferases). nih.govnottingham.ac.uk This allows for the determination of an enzyme's substrate specificity, catalytic rate, and mechanism of action.

Modifications incorporated during synthesis can act as powerful probes of enzymatic function. For example, replacing a standard phosphodiester linkage with a nuclease-resistant phosphorothioate (B77711) linkage can identify sites of cleavage. glenresearch.com Even the protecting groups used in synthesis can be leveraged. A study demonstrated that the bulky 5'-DMT group, when left on a DNA oligonucleotide, could sterically hinder the action of T4 DNA ligase but did not prevent cleavage by T5 exonuclease, providing insights into the steric constraints of each enzyme's active site. nih.gov Similarly, synthetic RNA substrates containing specific epigenetic marks, like m5C, are critical for identifying and characterizing the "writer" (methyltransferase) and "eraser" (demethylase) enzymes that regulate the epitranscriptome. nih.gov

| Enzyme Class | Example Enzyme | Research Application of Synthetic Oligo |

|---|---|---|

| Nucleases | RNase H | Mapping cleavage sites; studying the effect of backbone modifications (e.g., phosphorothioates) on cleavage efficiency. glenresearch.comnottingham.ac.uk |

| Ligases | T4 DNA Ligase | Investigating substrate requirements for ligation; using bulky terminal groups (e.g., DMT) to probe active site accessibility. nih.gov |

| Polymerases | T7 RNA Polymerase | Used in enzymatic synthesis methods, but chemical synthesis provides templates and primers with modifications not accessible by polymerases. |

| RNA Methyltransferases | NSUN2 | Serving as defined substrates to identify methylation targets and characterize enzyme kinetics and specificity. imrpress.com |

| Ribozymes (Catalytic RNA) | Twister Ribozyme | Creating substrates with atomic mutations (e.g., substituting a key nitrogen atom) to dissect the catalytic mechanism. acs.org |

Effects of 5'-DMT Modification on DNA Polymerase Activity and PCR Applications

The polymerase chain reaction (PCR) is a fundamental technique for amplifying DNA, relying on the activity of DNA polymerases. thermofisher.com Research has investigated the compatibility of oligonucleotides with a retained 5'-DMT group as primers in PCR. Studies have discovered that the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group is stable under typical PCR conditions. austinpublishinggroup.comnih.govresearchgate.net Crucially, its presence at the 5'-terminus of a primer does not interfere with the activity of DNA polymerases. austinpublishinggroup.comnih.govresearchgate.net This stability allows for the generation of PCR products that are symmetrically or asymmetrically blocked at the 5'-end with a DMT group. austinpublishinggroup.comnih.govresearchgate.net

The successful use of 5'-DMT-protected oligonucleotides has been demonstrated in the polymerase chain assembly of synthetic genes. austinpublishinggroup.comnih.govresearchgate.net This indicates that the bulky DMT group does not hinder the polymerase's ability to extend the primer and synthesize the complementary strand. However, it was noted that the presence of thiol compounds, such as mercaptoethanol and dithiothreitol, in the PCR mixture is detrimental to the stability of the DMT-group and should be avoided to maximize the yield of the desired 5'-DMT-blocked DNA fragments. austinpublishinggroup.comnih.govresearchgate.net

Table 1: Summary of Research Findings on 5'-DMT Oligonucleotides in PCR

| Parameter Investigated | Observation | Outcome/Implication | Citations |

| DMT Group Stability | The 5'-DMT group remains intact under standard PCR thermal cycling conditions. | Enables production of 5'-DMT-modified DNA fragments. | austinpublishinggroup.com, nih.gov, researchgate.net |

| DNA Polymerase Activity | The presence of a 5'-DMT group on primers does not inhibit DNA polymerase function. | 5'-DMT-modified primers can be used effectively in PCR and gene assembly. | austinpublishinggroup.com, nih.gov, researchgate.net |

| Effect of Additives | Thiol-containing reagents (e.g., dithiothreitol) in the PCR buffer lead to the degradation of the DMT-group. | Thiol compounds should be excluded from PCR mixtures when synthesizing 5'-DMT dsDNA to ensure high yields. | austinpublishinggroup.com, nih.gov |

Impact of 5'-DMT-Protected Oligonucleotides on DNA Ligase Activity and Ligation Efficiency

DNA ligases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate termini of adjacent DNA strands, a critical step in cloning and DNA repair. The influence of a terminal 5'-DMT group on this process has been specifically tested. In a study examining the blunt-end ligation of a 5'-DMT double-stranded DNA (dsDNA) fragment to a 5'-phosphorylated linearized plasmid vector (pJET1.2/blunt) using T4 DNA ligase, the ligation was unsuccessful. nih.govresearchgate.net

The proposed reason for this failure is steric hindrance. nih.govresearchgate.net The bulky and rigid dimethoxytrityl group at the 5'-terminus is thought to physically block the DNA from entering the active site of the T4 DNA ligase, thereby preventing the catalytic reaction. nih.govresearchgate.net This finding suggests that for applications requiring a ligation step, the 5'-DMT group must be chemically removed prior to the enzymatic reaction. An earlier report had suggested that ligation was possible, but subsequent, more detailed studies concluded it could not be ligated, citing the steric hindrance issue. austinpublishinggroup.comnih.govresearchgate.net

Table 2: Research Findings on the Ligation of 5'-DMT Modified DNA

| Enzyme | Substrates | Result | Presumed Cause | Citations |

| T4 DNA Ligase | 5'-DMT dsDNA fragment and 5'-phosphorylated linearized plasmid vector (pJET1.2/blunt). | No ligation product observed. | The bulky and rigid 5'-DMT group creates steric hindrance, preventing access to the enzyme's active site. | nih.gov, researchgate.net |

Analysis of Nuclease Sensitivity and Resistance of Modified Oligoribonucleotides

Oligonucleotides, particularly RNA, are susceptible to degradation by cellular nucleases, which limits their application in biological systems. synoligo.com Chemical modifications are often introduced to enhance nuclease resistance. glenresearch.comnih.govshigematsu-bio.com Common strategies include altering the phosphodiester backbone (e.g., phosphorothioates) or modifying the sugar moiety (e.g., 2'-O-methyl, 2'-fluoro). synoligo.comnih.govuni-muenchen.de

The effect of a 5'-DMT modification on nuclease sensitivity has also been evaluated. Research demonstrated that the 5'-DMT modification on both single-stranded and double-stranded DNA does not affect the activity of T5 5',3'-exonuclease. austinpublishinggroup.comnih.govresearchgate.net This indicates that the DMT group at the 5'-terminus does not provide protection against this particular exonuclease. While modifying the terminal linkages of an oligonucleotide is a known strategy to protect against exonuclease degradation, the large DMT group itself does not appear to function as a shield against T5 exonuclease. glenresearch.comnih.govresearchgate.net This contrasts with other modifications, such as phosphorothioate linkages, which are well-documented to confer significant nuclease resistance. nih.govshigematsu-bio.com Therefore, for applications requiring enhanced stability against nucleases, the 5'-DMT modification alone is insufficient, and other chemical alterations would be necessary. nih.govresearchgate.netnih.gov

Table 3: Nuclease Resistance Profile of 5'-DMT Modified DNA

| Nuclease | Substrate | Finding | Implication | Citations |

| T5 5',3'-Exonuclease | 5'-DMT modified ssDNA and dsDNA | The enzyme's hydrolytic activity was not affected by the presence of the 5'-DMT group. | The 5'-DMT modification does not confer resistance to T5 exonuclease. | austinpublishinggroup.com, nih.gov, researchgate.net |

Probing Protein-Nucleic Acid Interactions with Chemically Modified Oligomers

The study of interactions between proteins and nucleic acids is fundamental to understanding most cellular processes. Chemically modified oligonucleotides are invaluable tools for this purpose, often used as probes with attached reporter molecules (e.g., fluorophores) or cross-linking agents. ichb.plgoogle.comnih.gov

The 5'-terminus of a synthetic oligonucleotide is a common site for introducing such modifications. glenresearch.com An oligonucleotide like this compound serves as a key intermediate in the synthesis of these molecular probes. The synthesis process allows for the specific placement of modifications. thermofisher.com While the 5'-DMT group itself is not typically the functional probe, its presence is critical during synthesis. It is removed in a final step to unmask the 5'-hydroxyl group, which can then be coupled to a variety of functional moieties. sigmaaldrich.comglenresearch.com

For example, a common strategy for creating a fluorescent probe involves enzymatically adding a phosphorothioate group to the 5'-hydroxyl (after DMT removal), which then readily reacts with an iodoacetamide-derivatized fluorophore. nih.gov This creates a stable, fluorescently labeled oligonucleotide that can be used in quantitative binding assays like fluorescence polarization (FP) or fluorescence electrophoretic mobility shift assays (F-EMSA) to measure the affinity of a protein for a specific nucleic acid sequence. nih.govbmglabtech.com Therefore, while not a direct probing agent itself, the 5'-DMT-protected oligonucleotide is a crucial precursor for the synthesis of sophisticated tools used to dissect protein-nucleic acid interactions.

Analytical and Purification Methodologies for 5 Dmt Ac Rc Derived Oligoribonucleotides in Research Settings

Quantitative Monitoring of Synthesis Efficiency and Stepwise Yields

Ensuring the efficiency of each coupling step during automated solid-phase oligonucleotide synthesis is critical. Inefficient coupling leads to a higher prevalence of failure sequences (n-1, n-2, etc.), which complicates downstream purification and can compromise the final product's functionality. Real-time, quantitative monitoring provides immediate feedback on the synthesizer's performance and reagent quality.

Application of the Trityl Assay for In-Line Synthesis Monitoring

The trityl assay is the most common method for the in-line monitoring of synthesis efficiency. umich.edu The 5'-hydroxyl group of the nucleoside phosphoramidite (B1245037), in this case, 5'-DMT-Ac-rC, is protected by a dimethoxytrityl (DMT) group. harvard.edu This acid-labile group is removed at the beginning of each synthesis cycle by treatment with an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. harvard.edu

The cleavage releases the DMT group as a stable orange-colored carbocation (DMT⁺), which has a strong absorbance maximum around 495-498 nm. thermofisher.com By directing the flow-through from this deblocking step into a spectrophotometer, the absorbance of the DMT⁺ cation can be measured. thermofisher.com This measurement is directly proportional to the number of molecules that were successfully coupled in the previous cycle.

The stepwise coupling efficiency (or stepwise yield) is a critical parameter calculated from these measurements. It represents the percentage of available 5'-hydroxyl groups that have successfully reacted with the incoming phosphoramidite. An automated synthesizer can collect the trityl-containing fraction from each cycle and calculate the efficiency. thermofisher.com A consistently high stepwise efficiency (typically >98.5%) is indicative of a successful synthesis. thermofisher.com A sudden drop in efficiency can signal issues such as depleted reagents, moisture contamination, or problems with the instrument's fluidics. thermofisher.com

| Stepwise Efficiency | Theoretical Yield of a 20-mer | Theoretical Yield of a 50-mer | Theoretical Yield of a 100-mer |

|---|---|---|---|

| 99.5% | 90.5% | 77.9% | 60.6% |

| 99.0% | 81.8% | 60.5% | 36.6% |

| 98.5% | 74.0% | 47.0% | 22.1% |

| 98.0% | 66.8% | 36.4% | 13.3% |

Downstream Processing and Purification Techniques

Following synthesis and cleavage from the solid support, the crude oligonucleotide product is a complex mixture containing the desired full-length sequence, truncated failure sequences, and residual chemical protecting groups. The acetyl (Ac) group on the cytidine (B196190) base, along with other base-protecting groups, is typically removed during the final cleavage and deprotection step, often with ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and ethanol (B145695). oup.com The choice of purification methodology depends on the length of the oligonucleotide, the required purity level, and the scale of the synthesis.

Principles and Applications of Reversed-Phase Chromatography (RPC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution purification technique that separates molecules based on their hydrophobicity. atdbio.com It operates on the same principle as SPE but uses high pressure and more sophisticated column packing materials to achieve superior separation. sigmaaldrich.com For oligonucleotides, RP-HPLC is highly effective, especially when using the "DMT-on" strategy, which dramatically increases the hydrophobicity of the full-length product relative to truncated impurities. atdbio.com

The separation is performed on a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). nih.gov The sample is eluted with a gradient of an aqueous mobile phase and an organic solvent, typically acetonitrile (B52724). atdbio.com More hydrophobic molecules, like the DMT-on oligonucleotide, interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute. atdbio.com This allows for excellent separation of the full-length product from the more polar failure sequences. annualreviews.org

Utility of Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC)

Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC) separates oligonucleotides based on the number of negatively charged phosphodiester groups in their backbone. sigmaaldrich.com The stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). sigmaaldrich.com The separation occurs with the DMT group removed ("DMT-off").

The crude oligonucleotide mixture is loaded onto the column at a low salt concentration, where all negatively charged molecules bind to the stationary phase. A gradient of increasing salt concentration is then applied. Molecules with fewer negative charges (i.e., shorter oligonucleotides) are eluted first at lower salt concentrations, while the full-length product, having the greatest number of phosphate (B84403) groups and thus the highest net negative charge, is retained more strongly and elutes last. sigmaaldrich.comlcms.cz

AE-HPLC provides excellent resolution for oligonucleotides up to approximately 40 bases in length and is particularly adept at separating the full-length (n) product from very similar impurities like the n-1 sequence. oup.comsigmaaldrich.com Its resolving power diminishes for longer sequences because the relative charge difference between the n and n-1 products becomes smaller. sigmaaldrich.com Working at an elevated pH (e.g., pH 12) can improve resolution by ensuring all phosphate groups are fully deprotonated and by minimizing secondary structures. lcms.cz

Preparative and Analytical Gel Electrophoresis for Oligonucleotide Isolation

Polyacrylamide Gel Electrophoresis (PAGE) under denaturing conditions (typically with 7M urea) is a powerful technique that separates oligonucleotides based on their size with single-nucleotide resolution. sigmaaldrich.comwindows.net This high resolving power makes it the gold standard for achieving the highest purity levels, especially for long or unmodified oligonucleotides where chromatographic methods may be less effective. sigmaaldrich.comacs.org

Analytical Gel Electrophoresis: As an analytical tool, a small amount of the crude or purified sample is run on a gel to assess its purity. thermofisher.com The separated oligonucleotide bands are visualized (e.g., by UV shadowing), and the percentage of the full-length product can be estimated by comparing the intensity of the main band to any shorter, faster-migrating bands representing failure sequences. thermofisher.com

Table 3: Comparison of Primary Purification Methodologies This table provides a comparative overview of the main techniques used for purifying synthetic oligonucleotides.

| Feature | SPE ("DMT-on") | RP-HPLC ("DMT-on") | AE-HPLC ("DMT-off") | Denaturing PAGE |

|---|---|---|---|---|

| Separation Basis | Hydrophobicity | Hydrophobicity | Charge (Phosphate Backbone) | Size/Length |

| Typical Purity | 65-80% sigmaaldrich.com | >85% sigmaaldrich.com | >90% bioneer.com | >95% sigmaaldrich.com |

| Resolution | Low-Medium | High | High (for <40-mers) | Very High |

| Recommended Length | < 50 bases | < 50 bases | < 40 bases sigmaaldrich.com | All lengths, especially ≥50 bases sigmaaldrich.com |

| Throughput | High | Medium | Medium | Low |

| Scalability | High | Very High | Medium | Low |

| Primary Advantage | Fast and inexpensive | High resolution and scalability | Excellent resolution of n vs n-1 | Highest purity, single-base resolution |

Characterization of Synthesized Oligoribonucleotides

The characterization of synthetic oligoribonucleotides is a multi-faceted process that employs various analytical techniques to ensure the product meets the required specifications for downstream research applications. This process is essential for validating that the correct sequence has been synthesized and that the sample is free from impurities and degradation products.

Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the analysis of synthetic oligoribonucleotides. It provides a highly accurate measurement of the molecular weight of the synthesized molecules, thereby confirming their composition. umich.edu Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed. umich.edunih.gov

MALDI-TOF MS is frequently used to examine the composition of purified synthetic oligonucleotides. nih.gov The analysis of the mass spectrum can confirm the expected molecular weight and reveal potential issues that may have occurred during synthesis, such as depurination or base oxidation. nih.gov ESI-MS is another powerful technique that can be used to determine the molecular weight of oligonucleotides and even intact nucleic acids. umich.edu A key advantage of ESI-MS is its ability to generate multiply charged ions, which allows for the analysis of high-molecular-weight compounds on mass analyzers with limited mass-to-charge ratio ranges. umich.edu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the chemical analysis of nucleic acids and oligonucleotides. nih.gov By coupling a reversed-phase column with a high-resolution mass spectrometer, it is possible to separate and identify full-length products from failure sequences and other impurities. nih.govnih.gov

Table 1: Representative Mass Spectrometry Data for a Synthesized Oligoribonucleotide

| Parameter | Value | Reference |

| Expected Molecular Weight (Da) | 5487.3 | nih.gov |

| Observed Molecular Weight (Da) | 5487.2 | nih.gov |

| Ionization Method | ESI | nih.gov |

| Mass Analyzer | Orbitrap | nih.govresearchgate.net |

This table presents hypothetical data based on typical results found in the literature for illustrative purposes.

UV/Vis Spectroscopy for Concentration Determination

UV/Vis spectroscopy is a fundamental and widely used method for determining the concentration of nucleic acids in a solution. pepolska.pl The heterocyclic bases of RNA absorb ultraviolet light with a maximum absorbance typically around 260 nm. atdbio.com By measuring the absorbance of an oligoribonucleotide solution at this wavelength (A260), its concentration can be calculated using the Beer-Lambert law.

The concentration is determined by the following formula: Concentration (μg/mL) = A260 × Extinction Coefficient × Dilution Factor pepolska.pl

The extinction coefficient is specific to the sequence of the oligonucleotide and is calculated based on the base composition. It is crucial to use the correct extinction coefficient for accurate quantification. thermofisher.com The purity of the sample can also be assessed by measuring the ratio of absorbance at 260 nm to that at 280 nm (A260/A280). For pure RNA, this ratio is typically around 2.0. thermofisher.com

Table 2: Example of UV/Vis Spectroscopy Data for Oligoribonucleotide Quantification

| Sample ID | A260 | A280 | A260/A280 Ratio | Concentration (µM) | Reference |

| Oligo-1 | 0.5360 | 0.2978 | 1.80 | 2.0 | pepolska.pl |

| Oligo-2 | 0.4120 | 0.2289 | 1.80 | 1.5 | pepolska.pl |

| Oligo-3 | 0.2704 | 0.1502 | 1.80 | 1.0 | pepolska.pl |

| Oligo-4 | 0.1387 | 0.0771 | 1.80 | 0.5 | pepolska.pl |

This table is a representation of typical data and may not reflect the exact values for this compound-derived oligoribonucleotides.

Gel Electrophoresis for Length and Integrity Verification